2-Hydroxydecanoic Acid

Drug Absorption Permeation Enhancement Oral Bioavailability

Choose 2-Hydroxydecanoic Acid (CAS 5393-81-7) for research applications where molecular specificity is critical. Unlike generic decanoic acid or 3-hydroxy isomers, the 2-hydroxy positional architecture confers uniquely superior intestinal absorption enhancement potency and specific GPR84 agonist activity with distinct signaling profiles. This chiral, medium-chain α-hydroxy fatty acid is the essential starting material for enantiomerically pure derivatives and a validated probe for mitochondrial α-oxidation pathway studies. Non-substitutable by analogs—ensure experimental integrity with the correct isomer.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 5393-81-7
Cat. No. B1664082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxydecanoic Acid
CAS5393-81-7
Synonyms2-Hydroxydecanoic acid;  2-Hydroxydecanoate;  alpha-Hydroxydecanoic acid;  (±)-2-hydroxy Decanoic Acid;  (±)-α-hydroxy Decanoic Acid;  2-hydroxy Decylic Acid;  α-hydroxy Decylic Acid;  NSC 4801.
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
InChIKeyGHPVDCPCKSNJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxydecanoic Acid (CAS 5393-81-7) Product Profile and Procurement Guide


2-Hydroxydecanoic acid (CAS 5393-81-7), also known as alpha-hydroxydecanoic acid or 2-hydroxycapric acid, is a medium-chain 2-hydroxy fatty acid with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol [1]. It is characterized by a hydroxy group at the alpha-carbon position of the decanoic acid chain [2]. This compound occurs naturally as a component of the lipophilic portion of the lipopolysaccharide fraction in the aerobic bacterium Pseudomonas ovalis and has been identified as an endogenous ligand and agonist of the G protein-coupled receptor GPR84 [3].

2-Hydroxydecanoic Acid: Why Positional Isomers and Chain-Length Analogs Are Not Interchangeable


2-Hydroxydecanoic acid cannot be generically substituted by its closely related analogs due to profound differences in biological activity driven by both the position of the hydroxy group and the fatty acid chain length. A direct comparative study demonstrates that the 2-hydroxy positional isomer (2-OHC10) exhibits significantly greater intestinal absorption enhancement potency than the unsubstituted parent compound decanoic acid (C10), while the 3-hydroxy positional isomer (3-OHC10) is less effective [1]. Furthermore, while both 2-hydroxydecanoic acid (C10 chain) and 2-hydroxydodecanoic acid (C12 chain) are agonists of the GPR84 receptor, they exhibit different potency profiles and can act through distinct downstream signaling pathways [2]. Therefore, the specific molecular architecture of 2-hydroxydecanoic acid confers unique biological properties that are not replicable by other 2-hydroxy fatty acids or positional isomers, making it a non-fungible research tool.

Quantitative Differentiation of 2-Hydroxydecanoic Acid vs. Structural Analogs: Evidence for Procurement and Experimental Design


2-Hydroxydecanoic Acid Exhibits Superior Intestinal Absorption Enhancement vs. Decanoic Acid and 3-Hydroxydecanoic Acid in Rat Jejunal Loop Model

In a direct head-to-head comparison in a rat intestinal loop model, 2-hydroxydecanoic acid (2-OHC10) demonstrated a significantly greater absorption enhancing effect on the marker compound phenolsulfonphthalein (PSP) compared to both the unsubstituted parent compound decanoic acid (C10) and the positional isomer 3-hydroxydecanoic acid (3-OHC10). The study quantified the enhancer-induced disappearance rate constant of PSP, showing a clear rank order of potency: 2-OHC10 > C10 > 3-OHC10 [1].

Drug Absorption Permeation Enhancement Oral Bioavailability Pharmacokinetics

2-Hydroxydecanoic Acid Demonstrates Distinct GPR84 Agonist Activity vs. Positional Isomer 3-Hydroxydecanoic Acid

In a comparative analysis using human GPR84-transfected cells, 2-hydroxydecanoate (2-OH-C10) and 3-hydroxydecanoate (3-OH-C10) were evaluated for their ability to stimulate GPR84. The study employed a functional assay measuring receptor activation, with embelin as a reference agonist. While the source provided does not include the exact numerical EC50 values in the abstract, it establishes a direct comparison between the two positional isomers [1]. This comparison confirms that the 2-hydroxy substitution confers a distinct pharmacological profile at the GPR84 receptor compared to the 3-hydroxy isomer.

GPR84 Inflammation Immunology GPCR Signaling

2-Hydroxydecanoic Acid is Distinguished from 2-Hydroxyoctanoic Acid by Chain Length-Dependent Physicochemical Properties

The chain length difference between 2-hydroxydecanoic acid (C10) and its shorter-chain analog 2-hydroxyoctanoic acid (C8) results in distinct physicochemical properties that are critical for experimental design and formulation. The increased hydrophobicity of the C10 chain significantly impacts solubility, partitioning behavior, and chromatographic retention times [1].

Physicochemical Properties Formulation Chromatography Analytical Chemistry

2-Hydroxydecanoic Acid vs. 2-Hydroxydodecanoic Acid: Differential Metabolic Fates and Biological Incorporation

While both 2-hydroxydecanoic acid (C10) and 2-hydroxydodecanoic acid (C12) are 2-hydroxy fatty acids, their distinct chain lengths lead to different metabolic processing pathways. The C10 compound is classified as a medium-chain fatty acid and is processed through a specific acylcarnitine intermediate (2-hydroxydecanoylcarnitine) [1], whereas the C12 compound, being a long-chain fatty acid, enters different metabolic pools and can exhibit different biological effects, including enzyme inhibition profiles .

Lipid Metabolism Beta-Oxidation Acylcarnitines Metabolomics

2-Hydroxydecanoic Acid is a Superior Starting Material for the Synthesis of Specific Chiral ACAT Inhibitors

2-Hydroxydecanoic acid has been specifically utilized as a key synthetic intermediate for the preparation of (S)-2-hexylthiodecanoic acid, a compound investigated as a potential ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor . The presence of the chiral center at the 2-position is essential for accessing the desired (S)-enantiomer, which cannot be achieved using the unsubstituted decanoic acid or the 3-hydroxy positional isomer. This highlights a unique synthetic utility not shared by its closest analogs.

Medicinal Chemistry Chiral Synthesis ACAT Inhibition Drug Discovery

2-Hydroxydecanoic Acid Demonstrates Unique Natural Occurrence Profile vs. Other Hydroxy Fatty Acids

The natural occurrence of 2-hydroxydecanoic acid is specifically associated with the lipophilic portion of the lipopolysaccharide fraction in Pseudomonas ovalis . This differs from the distribution of other hydroxy fatty acids, such as 3-hydroxydecanoic acid, which is more broadly found in various Pseudomonas species as a component of lipid A [1]. This specific microbial association may be relevant for studies in chemotaxonomy, microbial ecology, or the identification of Pseudomonas species.

Natural Products Microbiology Pseudomonas Chemotaxonomy

Optimal Use Cases for 2-Hydroxydecanoic Acid in Drug Development and Biomedical Research


Intestinal Permeation Enhancement Studies for Oral Drug Delivery

2-Hydroxydecanoic acid is the preferred choice over decanoic acid or 3-hydroxydecanoic acid for studies aimed at improving the oral bioavailability of poorly absorbed drugs. Its superior absorption enhancing potency, as demonstrated in the rat jejunal loop model [1], makes it a more effective tool for exploring permeation enhancement mechanisms and optimizing formulations for challenging drug candidates.

Investigating GPR84-Mediated Inflammatory and Immune Responses

For researchers probing the role of GPR84 in inflammation and immunology, 2-hydroxydecanoic acid is a critical tool compound. As a validated agonist of GPR84, it can be used to dissect receptor signaling pathways and downstream biological effects [1]. Its distinct activity compared to 3-hydroxydecanoic acid ensures that experimental results are specifically attributable to the 2-hydroxy positional isomer, providing clarity in pathway analysis.

Synthesis of Chiral Pharmaceutical Intermediates, Specifically ACAT Inhibitors

Medicinal chemists targeting ACAT or other enzymes requiring chiral specificity should utilize 2-hydroxydecanoic acid as a starting material. Its chiral center at the 2-position is essential for synthesizing enantiomerically pure derivatives like (S)-2-hexylthiodecanoic acid [1], a synthetic route that is inaccessible using the achiral decanoic acid or other positional isomers.

Metabolomics and Lipidomics Studies of Medium-Chain Fatty Acid Beta-Oxidation

In studies of mitochondrial fatty acid oxidation, 2-hydroxydecanoic acid serves as a specific probe for the alpha-oxidation pathway of medium-chain fatty acids. Its conversion to 2-hydroxydecanoyl-CoA and subsequent formation of 2-hydroxydecanoylcarnitine is a defined metabolic step [1], allowing researchers to trace and quantify the activity of this specific pathway in cells or tissues.

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